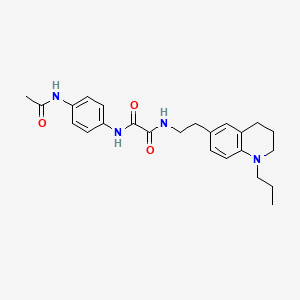
N1-(4-acetamidophenyl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Typically, this would include the compound’s systematic name, any common or trade names, its molecular formula, and its structural formula.
Synthesis Analysis
This would involve a detailed look at the methods used to synthesize the compound, including the starting materials, the reaction conditions, and the yield.Molecular Structure Analysis
This would involve examining the compound’s molecular structure, including its atomic arrangement and any functional groups.Chemical Reactions Analysis
This would involve studying the compound’s reactivity, including what types of reactions it undergoes and what products are formed.Physical And Chemical Properties Analysis
This would involve studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.Wissenschaftliche Forschungsanwendungen
Understanding Orexin Receptor Blockade
Research on compounds structurally related to N1-(4-acetamidophenyl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide has highlighted their role in modulating sleep through orexin receptor blockade. Specifically, the blockade of orexin-1 (OX1R) and orexin-2 (OX2R) receptors has been shown to have differential impacts on sleep-wake modulation. For instance, the selective antagonism of OX2R induces sleep by deactivating the histaminergic system, whereas simultaneous inhibition of OX1R diminishes the sleep-promoting effects mediated by OX2R blockade. This suggests a nuanced role of orexin receptors in sleep regulation, with potential implications for developing sleep aids or treating sleep disorders (Dugovic et al., 2009).
Role in Reward Processes
Another area of interest for compounds related to N1-(4-acetamidophenyl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide is their potential application in addressing drug addiction. Research has implicated the orexin 1 (OX1) receptor in reward processes, suggesting that OX1 antagonism could be a therapeutic approach to drug addiction. Structurally related compounds have demonstrated efficacy in attenuating the development of place preference for cocaine in rats, indicating their potential as treatments for addiction (Perrey et al., 2013).
Synthetic Methodologies
Studies have also focused on the synthesis of compounds with structural similarities, underscoring the chemical interest in such molecules for various pharmacological applications. New and practical synthetic routes have been explored for related compounds, highlighting the ongoing development in synthetic chemistry aimed at improving the accessibility of such molecules for further research and development (Wenpeng et al., 2014).
Dopamine Agonist Properties
The exploration of N-alkyl-4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinolines, with structural relations to the compound , has revealed dopamine agonist properties. These findings suggest potential applications in treating conditions related to dopamine dysfunction, such as Parkinson's disease and certain mood disorders. The differential activity based on the alkyl group size indicates the importance of structural specificity in modulating biological activity (Jacob et al., 1981).
Safety And Hazards
This would involve looking at the compound’s toxicity, flammability, and any other hazards associated with its use.
Zukünftige Richtungen
This would involve speculating on potential future research directions, such as new synthesis methods, new applications, or new reactions.
Eigenschaften
IUPAC Name |
N'-(4-acetamidophenyl)-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O3/c1-3-14-28-15-4-5-19-16-18(6-11-22(19)28)12-13-25-23(30)24(31)27-21-9-7-20(8-10-21)26-17(2)29/h6-11,16H,3-5,12-15H2,1-2H3,(H,25,30)(H,26,29)(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZRWGVLXRPHBCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NC3=CC=C(C=C3)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-acetamidophenyl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

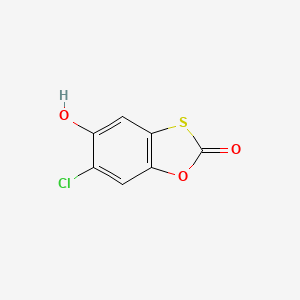
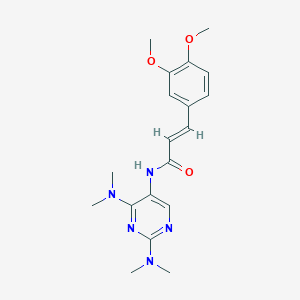
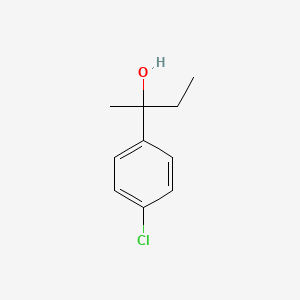
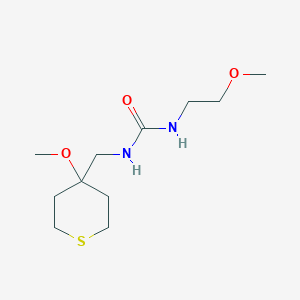
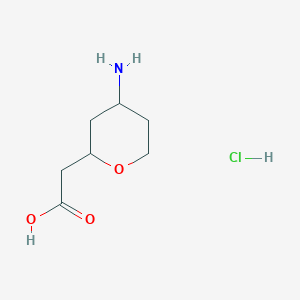
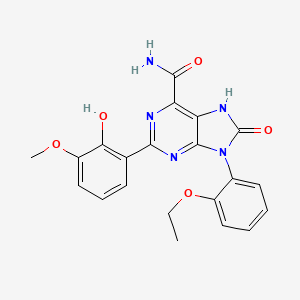
![N-Benzyl-3-[(4-bromopyrazol-1-yl)methyl]azetidine-1-carboxamide](/img/structure/B2587731.png)

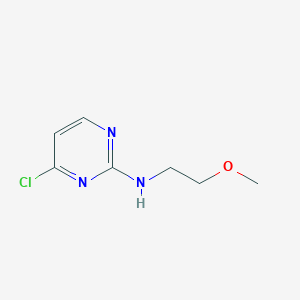
![Tert-butyl N-[(1R)-1-(5-bromo-4-methyl-1,2,4-triazol-3-yl)ethyl]carbamate](/img/structure/B2587735.png)
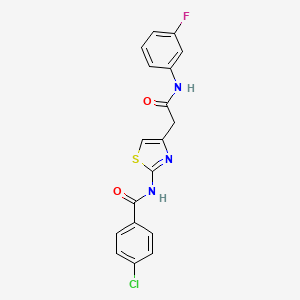
![4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-ethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2587737.png)
![2,2-Dimethyl-5-({[2-(naphthalen-2-yloxy)-5-(trifluoromethyl)phenyl]amino}methylidene)-1,3-dioxane-4,6-dione](/img/structure/B2587739.png)
![N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide hydrochloride](/img/structure/B2587746.png)